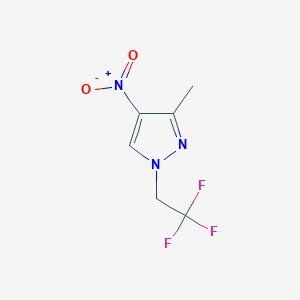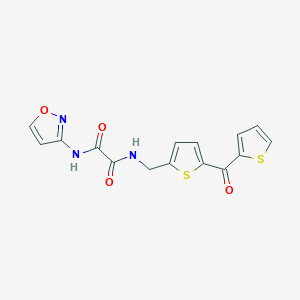![molecular formula C18H13ClN4O5S B2711625 4-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide CAS No. 681265-99-6](/img/structure/B2711625.png)
4-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thieno[3,4-c]pyrazole, which is a type of heterocyclic compound . Heterocycles are commonly found in a wide range of products including pharmaceuticals, dyes, and polymers.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques . The compound likely has a complex structure due to the presence of multiple functional groups.Chemical Reactions Analysis
The compound, being a derivative of thieno[3,4-c]pyrazole, may exhibit a range of chemical reactions. The exact reactions would depend on the specific functional groups present in the compound .Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its potential antimicrobial activity. For instance, Daidone et al. (1992) explored the synthesis and evaluation of antimicrobial activity of new 4-nitroso and 4-diazopyrazole derivatives, including compounds structurally similar to 4-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide. They observed different chemical behaviors based on the substitution patterns, with some derivatives exhibiting inhibitory activity against various microbial strains (Daidone et al., 1992).
Spectroscopic and Structural Characterization
Research by Arslan et al. (2015) involved the synthesis, spectroscopic, and structural characterization of p-nitrobenzamide compounds, including those similar to the compound . They used techniques like NMR, IR, and X-ray diffraction for detailed analysis. Such studies are crucial for understanding the molecular structure and properties of these compounds (Arslan, Kazak, & Aydın, 2015).
Antitumor Activity
He et al. (2014) synthesized a compound closely related to this compound and investigated its structure-property relationship and antitumor activity. This study provides insight into the potential use of such compounds in cancer research, highlighting their significance in medicinal chemistry (He et al., 2014).
Crystal Engineering
Saha, Nangia, and Jaskólski (2005) conducted studies on crystal engineering involving hydrogen and halogen bonds, using compounds structurally related to our compound of interest. This type of research aids in the development of new materials and drugs by understanding and manipulating the crystalline structures of chemical compounds (Saha, Nangia, & Jaskólski, 2005).
Synthesis of Novel Compounds
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O5S/c19-14-7-6-11(8-16(14)23(25)26)18(24)20-17-13-9-29(27,28)10-15(13)21-22(17)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTKIUNSQHKQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Propan-2-yloxypyridin-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2711542.png)



![N-[4-(1-oxa-4-azaspiro[4.5]dec-4-ylsulfonyl)phenyl]acetamide](/img/structure/B2711547.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2711549.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide](/img/structure/B2711550.png)

![(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2711556.png)



![2-(2,4-dimethylthiazol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2711563.png)
![5-Phenyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2711565.png)